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Abstract

AM12 is a synthetic flavonoid and a potent inhibitor of the Transient Receptor Potential
Canonical 5 (TRPC5) ion channel. This document provides a comprehensive technical
overview of AM12, including its chemical identity, physicochemical properties, and
pharmacological activity. Detailed experimental protocols for its synthesis and in vitro/in vivo
evaluation are presented, alongside an examination of the signaling pathways it modulates.
This guide is intended to serve as a core resource for researchers investigating TRPC5
channels and developing novel therapeutics targeting this ion channel.

Chemical Identity and Synonyms

AM12 is a synthetic derivative of the naturally occurring flavonol, galangin.

IUPAC Name: 2-(2-Bromophenyl)-3,5,7-trihydroxy-4H-chromen-4-one

Synonyms: AM-12, AM 12

Chemical Formula: Ci1sHsBrOs

Molecular Weight: 349.14 g/mol

CAS Number: 2387510-84-9
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Physicochemical Properties

A summary of the known physicochemical properties of AM12 is provided in Table 1. These
properties are crucial for understanding its behavior in biological systems and for formulation
development.

Property Value Source
Molecular Formula C15H9BrOs
Molecular Weight 349.14 g/mol
Purity >97% (HPLC)

N ) Inferred from typical lab
Solubility Soluble in DMSO. ] T

practice for similar compounds.

Storage Store at -20°C

Pharmacological Data

AM12 is a potent inhibitor of the TRPC5 ion channel, with demonstrated selectivity over some
other members of the TRP channel family.
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) Assay
Parameter Value Species . Source
Conditions
Inhibition of
lanthanide-
ICso (TRPC5) 0.28 uM Human [1][2]
evoked TRPC5
activity.
Exhibits
selectivity for
Selectivity TRPCS5 over Not specified Not specified
TRPC2, TRPC3,
and TRPCA4.
Inhibits TRPC4
channels N N
Effect on TRPC4 o Not specified Not specified [1][2]
similarly to
TRPCS.
Effect on o
Weaker inhibitory » »
TRPC1/TRPC5 Not specified Not specified [1]
effect.
heteromers
Does not block
Other TRP - N
TRPC3, TRPV4, Not specified Not specified [1]
Channels

and TRPM2.

Signaling Pathways

AM12 exerts its effects by inhibiting TRPC5-mediated calcium influx, which plays a critical role

in the regulation of the actin cytoskeleton, particularly in specialized cells like podocytes in the

kidney. A key signaling pathway modulated by AM12 involves the small GTPase Racl.

Podocyte injury can lead to the activation of Racl, which in turn promotes the translocation of

TRPC5 channels to the plasma membrane. The subsequent increase in Ca2* influx through

TRPCS5 further activates Racl, creating a detrimental positive feedback loop that leads to

cytoskeletal remodeling, podocyte foot process effacement, and proteinuria. By inhibiting
TRPC5, AM12 can disrupt this feedback loop.[3][4][5]
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TRPC5-Racl Signaling Pathway in Podocytes.

Experimental Protocols
Synthesis of AM12

While a detailed, step-by-step synthesis protocol for AM12 is not readily available in the public
domain, its structure as a derivative of galangin suggests a synthetic route starting from this
natural flavonol. The synthesis would likely involve the bromination of a suitable precursor. A
general workflow for the synthesis of flavonoid derivatives is presented below.
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General Synthetic Workflow for AM12.

In Vitro TRPCS5 Inhibition Assay

The inhibitory activity of AM12 on TRPC5 channels can be assessed using intracellular calcium
measurements in a cell line overexpressing TRPC5, such as HEK293 cells.

Materials:
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o HEK?293 cells stably expressing human TRPC5 (hTRPC5).

e Cell culture medium (e.g., DMEM with 10% FBS).

e Fura-2 AM or other suitable calcium indicator dye.

o HEPES-buffered saline (HBS).

e TRPCS5 activator (e.g., Lanthanum (l11) chloride or (-)-Englerin A).

e AM12 stock solution (in DMSO).

e Fluorescence plate reader.

Protocol:

e Cell Culture: Plate hnTRPC5-HEK293 cells in 96-well plates and grow to confluence.

e Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the
manufacturer's instructions.

e Compound Incubation: Pre-incubate the cells with varying concentrations of AM12 or vehicle
(DMSO) for a specified period.

o Baseline Measurement: Measure the baseline fluorescence signal.
o Channel Activation: Add a TRPC5 activator to stimulate calcium entry.
» Signal Measurement: Record the fluorescence signal over time.

» Data Analysis: Calculate the change in intracellular calcium concentration and determine the
ICso0 value for AM12 by fitting the concentration-response data to a suitable model.

In Vivo Evaluation in a Rodent Model of Kidney Disease

The therapeutic potential of AM12 can be evaluated in animal models of proteinuric kidney
disease, such as a rat model of focal segmental glomerulosclerosis (FSGS).

Animal Model:
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e Atransgenic rat model of FSGS or a hypertensive deoxycorticosterone acetate (DOCA)-salt
rat model can be used.[6]

Experimental Protocol:
o Animal Acclimatization: Acclimate the animals to the experimental conditions.
o Disease Induction: Induce the kidney disease model as per established protocols.

o Treatment: Administer AM12 or vehicle to the animals via a suitable route (e.g., oral gavage,
intraperitoneal injection) at a predetermined dose and frequency.

e Monitoring: Monitor key parameters such as proteinuria (urine albumin-to-creatinine ratio),
blood pressure, and body weight throughout the study.

o Endpoint Analysis: At the end of the study, collect blood and kidney tissues for histological
and biochemical analysis to assess the extent of kidney damage and the therapeutic effect of
AM12.

Conclusion

AM12 is a valuable research tool for investigating the physiological and pathological roles of
the TRPC5 ion channel. Its potency and selectivity make it a promising lead compound for the
development of novel therapeutics for a range of disorders, including chronic kidney disease.
The experimental protocols and signaling pathway information provided in this guide offer a
solid foundation for further research and drug development efforts centered on AM12 and
TRPCS5 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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